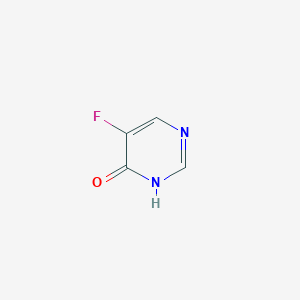

5-氟-4-羟基嘧啶

概览

描述

5-Fluoro-4-hydroxypyrimidine is a fluorinated pyrimidine derivative that has been studied for its potential applications in medicinal chemistry, particularly as a building block for antitumor and antiviral agents. The presence of the fluorine atom at the 5-position and the hydroxy group at the 4-position is significant for the biological activity of these compounds.

Synthesis Analysis

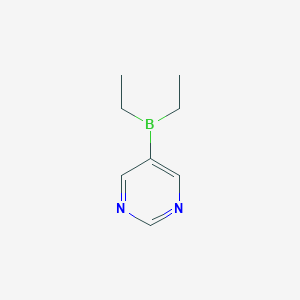

The synthesis of fluoropyrimidines can involve various strategies, including the Suzuki cross-coupling and nucleophilic aromatic substitution reactions. For instance, the synthesis of 5-(fluoroaryl)-4-(hetero)aryl substituted pyrimidines has been achieved starting from commercially available 5-bromopyrimidine, indicating the versatility of halogenated precursors in constructing fluoropyrimidine scaffolds . Additionally, a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate for kinase inhibitors, has been described, showcasing the utility of 5-fluoropyrimidines in the synthesis of biologically active compounds .

Molecular Structure Analysis

The molecular structure of fluoropyrimidines can be characterized by various spectroscopic methods, including NMR and X-ray crystallography. For example, the crystal structure of a related compound, 1-(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione, has been determined, providing insights into the three-dimensional arrangement of atoms and potential interactions that could be relevant for biological activity .

Chemical Reactions Analysis

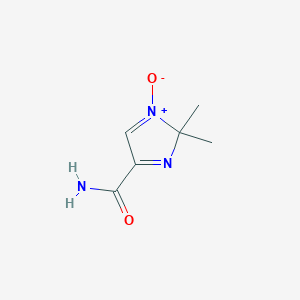

Fluoropyrimidines can undergo various chemical reactions, including tautomerism and reactions with nucleophiles. The reaction of 5-fluorocytosine with hydroxylamine has been studied, revealing insights into the reaction kinetics and mechanism, which could be relevant for understanding the reactivity of fluoropyrimidines under physiological conditions . Tautomerism of 5-fluoro-4-hydroxy-2-methoxypyrimidine has been investigated, showing the conditions that stabilize the zwitterionic tautomer, which is important for understanding the chemical behavior of these compounds in different environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoropyrimidines, such as solubility, acidity, and reactivity, are influenced by their molecular structure. For instance, the hydrogen atom in position 6 of certain 5-fluoropyrimidines can be readily replaced by deuterium under base-catalyzed conditions, indicating the influence of the fluorine atom on the acidity of the adjacent hydrogen . The structural variety of 5-fluoroarene-2-aminopyrimidine coordination polymers has been explored, providing a progress report on the assembly and optical properties of these materials, which could be relevant for their potential applications in materials science .

科研应用

互变异构和溶剂化

5-氟-4-羟基嘧啶在溶液中表现出有趣的行为,存在两种酮互变异构体。4-羟基嘧啶的带电结构,包括5-氟-4-羟基嘧啶,在能够通过氢键结合进行特定溶剂化的溶剂中得到稳定(Kheifets et al., 2006)。

荧光光谱学

已记录并鉴定了5-氟尿嘧啶(FU)互变异构体,包括5-氟-4-羟基嘧啶,在水溶液中的荧光光谱。估计了这些互变异构体的荧光量子产率,为它们的光谱特性提供了见解(Ostakhov et al., 2019)。

抗病毒应用

已研究了5-氟-4-羟基嘧啶衍生物的抗病毒性能。值得注意的是,2',3'-二脱氧-3'-硫胞苷和其5-氟衍生物显示出强效的抗HBV(乙型肝炎病毒)活性,表明它们在治疗HBV感染中的潜力(Doong et al., 1991)。

眼部肿瘤治疗中的光敏剂

5-氟-4-羟基嘧啶衍生物羟基嘧啶-5-氟尿嘧啶已被研究作为眼部肿瘤治疗的光敏剂。该研究关注了UV辐射对该化合物的影响,并观察到UV下增强的荧光激发,表明其在医疗治疗中的潜在应用(Pascu et al., 2004)。

合成和抗病毒筛选

从5-氟尿嘧啶和1,3-二甲基-5-氟尿嘧啶衍生的5-氯-5-氟-6-烷氧基嘧啶的合成展示了对多种病毒具有高抗病毒活性,展示了这些衍生物在抗病毒研究中的潜力(Chernikova et al., 2019)。

抗癌药物废水的电化学处理

一项研究采用了一种新型管状多孔电极电催化反应器,用于处理含有5-氟-2-甲氧基嘧啶的废水。这项研究对于理解抗癌药物生产废弃物的环境影响和处理至关重要(Zhang et al., 2016)。

新型激酶抑制剂的合成

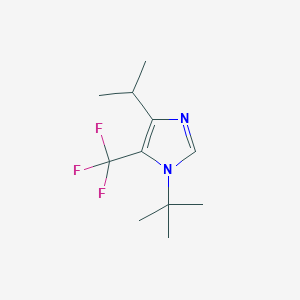

一项研究专注于2,4-二取代-5-氟嘧啶的合成,表明其作为激酶抑制剂的潜力。这项研究是发现新的抗癌药物的持续努力的一部分(Wada et al., 2012)。

Safety And Hazards

This compound is associated with several hazard statements including H315 (Skin Corrosion/Irritation Category 2), H319 (Serious Eye Damage/Eye Irritation Category 2), H312 (Acute Toxicity (Dermal) Category 4), H332 (Acute Toxicity (Inhalation) Category 4), H335 (Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3), and H302 (Acute Toxicity (Oral) Category 4) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

未来方向

5-Fluoro-4-hydroxypyrimidine is an important intermediate for synthesizing a broad-spectrum antifungal drug voriconazole . A new concise and efficient method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine, an intermediate of voriconazole, has been proposed . This method is safe, environment-friendly, concise, and efficient . The developments in fluorine chemistry are contributing to the more precise use of fluorinated pyrimidines (FPs) to treat cancer .

性质

IUPAC Name |

5-fluoro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAHQCCWEKHGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217403 | |

| Record name | Fluoxydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-4-hydroxypyrimidine | |

CAS RN |

671-35-2 | |

| Record name | 5-Fluoro-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=671-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxydine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoxidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoxydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOXYDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB4K113EL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

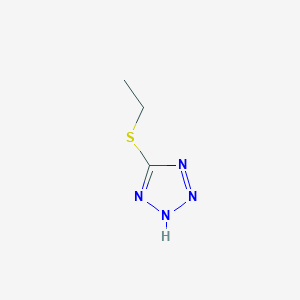

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)